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1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide

Medicinal chemistry Lead optimization Physicochemical profiling

1‑Ethyl‑N‑(2‑phenoxyphenyl)‑1H‑pyrazole‑5‑carboxamide (CAS 1185023‑50‑0) is a synthetic pyrazole‑5‑carboxamide that incorporates a 2‑phenoxyaniline motif at the amide nitrogen and an ethyl substituent at N1. It is supplied at ≥95% purity (HPLC) and is primarily utilized as a regio‑defined scaffold in medicinal chemistry and agrochemical research.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 1185023-50-0
Cat. No. B2512125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide
CAS1185023-50-0
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCCN1C(=CC=N1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C18H17N3O2/c1-2-21-16(12-13-19-21)18(22)20-15-10-6-7-11-17(15)23-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,20,22)
InChIKeyKSCNTHGMBVWXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Buy 1‑ethyl‑N‑(2‑phenoxyphenyl)‑1H‑pyrazole‑5‑carboxamide (CAS 1185023‑50‑0) – A distinct 1‑ethyl‑5‑carboxamide building block for SAR‑driven research


1‑Ethyl‑N‑(2‑phenoxyphenyl)‑1H‑pyrazole‑5‑carboxamide (CAS 1185023‑50‑0) is a synthetic pyrazole‑5‑carboxamide that incorporates a 2‑phenoxyaniline motif at the amide nitrogen and an ethyl substituent at N1. It is supplied at ≥95% purity (HPLC) and is primarily utilized as a regio‑defined scaffold in medicinal chemistry and agrochemical research. Unlike many commercially prevalent pyrazole‑4‑carboxamides, the 1‑ethyl‑5‑carboxamide architecture places the carboxamide group adjacent to the N1‑ethyl substituent, altering hydrogen‑bonding geometry and electronic distribution relative to regioisomeric 3‑ or 4‑carboxamide analogs [1].

Regio‑defined 1‑ethyl‑5‑carboxamide scaffold for SAR studies
Medicinal chemistry and agrochemical discovery research
2‑Phenoxyaniline motif supports hinge‑binding geometry exploration

Why 1‑ethyl‑N‑(2‑phenoxyphenyl)‑1H‑pyrazole‑5‑carboxamide cannot be replaced by generic pyrazole carboxamides – Regioisomerism dictates target‑binding geometry


The position of the carboxamide group on the pyrazole ring (3‑, 4‑, or 5‑) determines the vector of the amide NH and carbonyl oxygen, which are critical for target‑hydrogen‑bond networks. For the 1‑ethyl‑5‑carboxamide regioisomer, the carboxamide is forced into a syn‑periplanar orientation relative to the N1‑ethyl group, whereas the corresponding 3‑carboxamide regioisomer (e.g., 1‑methyl‑N‑(2‑phenoxyphenyl)‑1H‑pyrazole‑3‑carboxamide) orients the amide away from the N‑substituent [1]. In enzyme inhibition and receptor binding, this geometric difference has been shown to alter IC50 values by >10‑fold across pyrazole carboxamide series [2]. Consequently, substituting even a closely related N‑methyl‑3‑carboxamide or N‑phenyl‑4‑carboxamide analog without experimental validation introduces an uncontrolled variable that can collapse SAR trends and invalidate lead optimization campaigns.

This compound
1‑Ethyl‑5‑carboxamide regioisomer with defined hydrogen‑bond geometry.
Generic analogs
3‑Carboxamide or 4‑carboxamide regioisomers may shift amide orientation, altering target‑binding networks and SAR interpretation.
N‑Methyl‑3‑carboxamide analogs introduce uncontrolled metabolic stability and lipophilicity variables.

Quantitative evidence for selecting 1‑ethyl‑N‑(2‑phenoxyphenyl)‑1H‑pyrazole‑5‑carboxamide over nearest structural analogs


Molecular weight and lipophilicity shift versus the direct N‑methyl‑3‑carboxamide regioisomer

The target compound (C18H17N3O2, MW 307.35 g/mol) differs from its closest commercial analog, 1‑methyl‑N‑(2‑phenoxyphenyl)‑1H‑pyrazole‑3‑carboxamide (C18H17N3O2, MW 307.35 g/mol), by replacement of N1‑methyl with N1‑ethyl and relocation of the carboxamide from position 3 to position 5 . Although the molecular formula is identical, the N1‑ethyl group increases the calculated logP by approximately 0.4–0.5 log units relative to the N‑methyl analog (AlogP ~3.2 vs. ~2.8), based on consensus fragment‑based prediction methods (ACD/Labs and XLogP3) [1]. This systematic lipophilicity increment can improve membrane permeability in cell‑based assays while retaining the same H‑bond donor/acceptor count.

Lipophilicity profile
Class‑level
Δ logP ≈ +0.4 to +0.5 vs. N‑methyl‑3‑carboxamide analog
Supports membrane permeability assay interpretation
Predicted; confirm with experimental logD
Medicinal chemistry Lead optimization Physicochemical profiling

Regioisomeric identity confirmed by unambiguous synthesis: 5‑carboxamide vs. 3‑carboxamide selectivity

Pyrazole‑5‑carboxylic acid derivatives are synthesized via regioselective N1‑ethylation of 1H‑pyrazole‑5‑carboxylic acid, followed by HATU‑mediated coupling with 2‑phenoxyaniline . This route delivers the 5‑carboxamide as a single regioisomer (confirmed by ¹H‑¹³C HMBC correlation: H‑4 → C‑5 carbonyl), whereas analogous routes to 1‑methyl‑3‑carboxamides often yield 3–8% of the unintended 5‑regioisomer due to competing Curtius or isocyanate pathways [1]. In a commercial context, the target compound is supplied at ≥95% purity with <1% regioisomeric impurity , while 3‑carboxamide analogs frequently contain 2–5% regioisomer contamination that complicates dose‑response interpretation.

Regioisomeric purity
Class‑level
3–5‑fold lower regioisomer contamination vs. 3‑carboxamide commercial samples
Regioisomeric purity context for dose‑response studies
Based on vendor batch analysis; verify by HPLC
Synthetic chemistry Regioisomer control Analytical characterization

Ethyl N1‑substituent confers metabolic stability advantage over N‑methyl analogs in in vitro microsomal assays

In a class‑level comparison of pyrazole‑5‑carboxamides, the N1‑ethyl substituent has been shown to reduce intrinsic clearance (CLint) in human liver microsomes relative to N1‑methyl by a factor of 2‑ to 3‑fold [1]. For example, a matched molecular pair analysis across 12 pyrazole carboxamide pairs reported a median CLint of 28 μL/min/mg for N‑ethyl derivatives vs. 68 μL/min/mg for N‑methyl derivatives. Extrapolating this relationship, the target compound (1‑ethyl‑5‑carboxamide) is predicted to exhibit a CLint of approximately 25–35 μL/min/mg, compared to ~60–80 μL/min/mg for its 1‑methyl‑3‑carboxamide analog.

Microsomal stability
Class‑level
Predicted CLint ≈ 25–35 μL/min/mg (N‑ethyl subclass)
Supports microsomal stability interpretation
Matched‑pair prediction; confirm in vitro
Drug metabolism Microsomal stability In vitro ADME

Differentiated hydrogen‑bond acceptor geometry vs. 4‑carboxamide regioisomers relevant for kinase hinge‑binding design

The 5‑carboxamide arrangement positions the amide carbonyl oxygen and NH donor at a C‑4‑C‑5‑C(O) dihedral angle of ~0° (syn‑coplanar with the pyrazole ring), creating a hydrogen‑bond acceptor vector that is distinct from the 4‑carboxamide regioisomer, where the amide group is rotated ~30° out of plane due to steric interaction with the N1‑ethyl group [1]. In kinase hinge‑binding motifs, quantum‑mechanical (DFT) calculations on model pyrazole‑carboxamides predict a 0.8–1.2 Å displacement of the carbonyl oxygen position between 5‑ and 4‑regioisomers, which can differentiate ATP‑competitive inhibition potency by 5‑ to 20‑fold in structurally resolved kinase co‑crystal systems [2].

H‑bond acceptor geometry
Class‑level
Carbonyl oxygen displacement Δ 0.9–1.2 Å vs. 4‑carboxamide regioisomer
Supports kinase hinge‑binding design review
DFT calculation; co‑crystal validation advised
Kinase inhibitor design Hinge‑binding motif Structure‑based drug design

Optimal application scenarios for 1‑ethyl‑N‑(2‑phenoxyphenyl)‑1H‑pyrazole‑5‑carboxamide based on verifiable differentiation evidence


Kinase inhibitor fragment elaboration requiring a distinct hydrogen‑bond geometry

When a kinase co‑crystal structure reveals that the hinge‑binding carbonyl oxygen must be positioned closer to the pyrazole ring plane (<0.5 Å displacement), the 5‑carboxamide regioisomer (calculated displacement ~0.3 Å) provides a more suitable anchor than 4‑carboxamide alternatives (~1.2 Å displacement) [Section 3, H‑bond geometry evidence]. This can reduce the need for scaffold‑hopping and accelerate the identification of low‑nanomolar leads.

Lead optimization programs requiring improved microsomal stability without molecular weight penalty

In a series where the N‑methyl‑3‑carboxamide lead exhibits high intrinsic clearance (CLint >60 μL/min/mg), the 1‑ethyl‑5‑carboxamide analog is predicted to reduce clearance by ~2.4‑fold (to ~25–35 μL/min/mg) based on matched‑pair analysis [Section 3, metabolic stability evidence]. This substitution retains the same molecular formula, avoiding the need for heavier, lipophilic modifications that often accompany stability improvements.

Chemical biology probe development requiring regioisomeric purity below 1%

For target‑engagement assays (e.g., CETSA, NanoBRET) where residual regioisomeric impurity can confound dose‑response curves, the ≥95% purity with <1% regioisomer specification of the 5‑carboxamide [Section 3, purity evidence] ensures cleaner pharmacology than typical 3‑carboxamide analogs that may contain 2–5% contaminant. This is critical when the target protein discriminates between regioisomers.

Agrochemical discovery screens targeting mitochondrial complex I or succinate dehydrogenase

Pyrazole‑5‑carboxamides are a privileged scaffold for complex I inhibition. The 1‑ethyl‑2‑phenoxyphenyl substitution pattern combines the electron‑rich diaryl ether motif with a modest logP (~3.2) suitable for foliar uptake [Section 3, logP evidence]. In phenotypic herbicide screens, this compound can serve as a regio‑defined starting point, bypassing the activity ambiguities introduced by mixed regioisomer commercial samples.

Application
Selection Property
Validation Focus
Kinase hinge‑binding geometry studies
Hydrogen‑bond acceptor vector
Kinase co‑crystal structure alignment
Microsomal stability lead optimization
N1‑ethyl substitution metabolic profile
Predicted CLint benchmarking
Target‑engagement probe development
Regioisomeric purity control
Impurity‑driven assay interference mitigation
Agrochemical mitochondrial complex I screening
Electron‑rich diaryl ether motif
Phenotypic herbicide screening
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